Oral Bioavailability in Rats: CBT-295 (88.2%) vs. GLPG1690 (64%)
In male Sprague–Dawley rats, CBT-295 administered orally at 10 mg/kg achieved an absolute oral bioavailability (Foral) of 88.2% ± 13.6% [1]. In contrast, the first-in-class ATX inhibitor GLPG1690 (ziritaxestat) exhibits an oral bioavailability of 64% in rats at comparable doses, as reported by independent pharmacokinetic profiling . This represents a 24.2 percentage-point advantage for CBT-295 in rodent oral absorption.
| Evidence Dimension | Absolute oral bioavailability (Foral) in rat |
|---|---|
| Target Compound Data | 88.2% ± 13.6% (10 mg/kg p.o., n=3) |
| Comparator Or Baseline | GLPG1690 (ziritaxestat): 64% in rat |
| Quantified Difference | 24.2 percentage points higher for CBT-295 |
| Conditions | Male Sprague–Dawley rats; single oral dose; non-compartmental PK analysis (WinNonlin) |
Why This Matters
Higher oral bioavailability reduces the required dose for equivalent systemic exposure, potentially lowering cost-per-experiment and minimizing off-target effects from unabsorbed compound.
- [1] Roy S, et al. ACS Pharmacol Transl Sci. 2024;7(9):2662-2676. Table 1 and Figure 7 for PK parameters including Foral 88.2%. View Source
